
3-Undecenal, (3Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Undecenal, (3Z)- is an organic compound with the molecular formula C11H20O. It is an unsaturated aldehyde with a double bond in the Z-configuration at the third carbon atom. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in fragrance formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Undecenal, (3Z)- can be synthesized through several methods. One common approach involves the partial hydrogenation of 3-undecynoic acid, followed by selective reduction to yield the desired Z-configuration. The reaction typically employs palladium catalysts under mild conditions to ensure the selective formation of the Z-isomer.
Industrial Production Methods
In industrial settings, 3-Undecenal, (3Z)- is often produced through the hydroformylation of 1-decene. This process involves the addition of a formyl group to the terminal carbon of the alkene, followed by isomerization to achieve the Z-configuration. The reaction is catalyzed by rhodium complexes and conducted under high pressure and temperature to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Undecenal, (3Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-undecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-undecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether.
Major Products Formed
Oxidation: 3-Undecenoic acid.
Reduction: 3-Undecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Undecenal, (3Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its biological activity, including its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the formulation of fragrances and flavors, contributing to the sensory properties of various consumer products.
Mecanismo De Acción
The mechanism of action of 3-Undecenal, (3Z)- involves its interaction with cellular membranes. As an unsaturated aldehyde, it can disrupt membrane integrity by forming covalent bonds with membrane proteins and lipids. This disruption can lead to altered membrane permeability and function, ultimately affecting cellular processes. The compound’s antimicrobial activity is attributed to its ability to interfere with microbial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
2-Undecenal: An isomer with the double bond at the second carbon.
4-Undecenal: An isomer with the double bond at the fourth carbon.
3-Decenal: A shorter chain analog with similar properties.
Uniqueness
3-Undecenal, (3Z)- is unique due to its specific Z-configuration, which imparts distinct chemical and biological properties. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
147159-45-3 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(Z)-undec-3-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9,11H,2-7,10H2,1H3/b9-8- |
Clave InChI |
NFZSRVXWQFKKHZ-HJWRWDBZSA-N |
SMILES isomérico |
CCCCCCC/C=C\CC=O |
SMILES canónico |
CCCCCCCC=CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




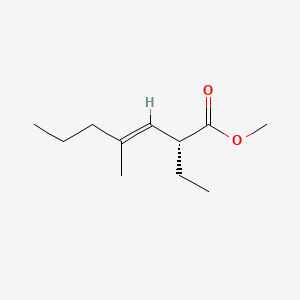


![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
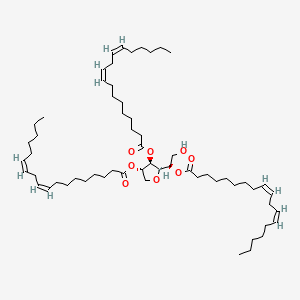
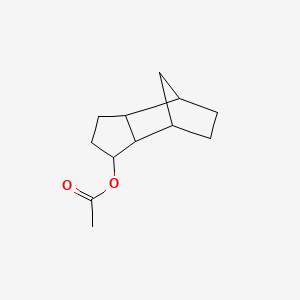
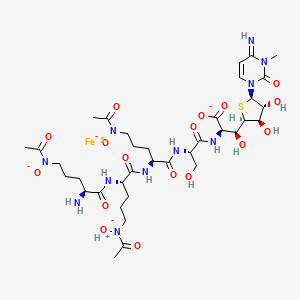
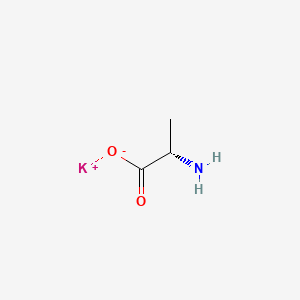
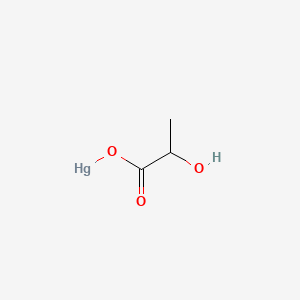

![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)

